Methyl 1-benzylpiperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "Methyl 1-benzylpiperidine-4-carboxylate" involves complex reactions such as N-alkylation, ring-opening cyclization, and intramolecular nucleophilic displacement. One notable method includes the synthesis of 1,4-benzodiazepine derivatives through a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides, demonstrating the compound's utility in creating functionalized scaffolds for further chemical manipulation (Wang et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often relies on spectral data, including IR, NMR, and mass spectrometry. For compounds bearing the piperidine motif, structural elucidation is crucial for understanding reactivity and biological activity. Studies, such as those on related sulfamoyl and piperidine functionalities, reveal valuable information on the molecular architecture and potential interaction sites within biological systems (Aziz‐ur‐Rehman et al., 2017).
Chemical Reactions and Properties
"Methyl 1-benzylpiperidine-4-carboxylate" and its analogs participate in a variety of chemical reactions, including but not limited to methylation, arylation, and ring transformations. These reactions are pivotal for the diversification of the piperidine scaffold and the introduction of pharmacophoric elements. Research demonstrates the compound's versatility in synthetic organic chemistry, showcasing its ability to undergo transformations that are valuable in drug discovery and development (Giri et al., 2007).
Physical Properties Analysis
Physical properties, such as melting points, solubility, and crystal structure, play a crucial role in the compound's applicability in various phases of drug development. Analysis of related compounds, like "methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate," provides insight into how molecular modifications can influence these characteristics, impacting solubility, formulation, and stability (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties of "Methyl 1-benzylpiperidine-4-carboxylate," including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are fundamental for its functionalization and incorporation into more complex molecules. Studies on similar compounds outline the importance of understanding these properties for optimizing synthetic routes and enhancing the molecule's utility in pharmaceutical chemistry (Ikemoto et al., 2005).
Scientific Research Applications
Pharmaceutical Research
“Methyl 1-benzylpiperidine-4-carboxylate” has been used in the synthesis of novel triazole-pyrimidine hybrids, which have potential applications as neuroprotective and anti-neuroinflammatory agents .
Application Summary
These compounds are being studied for their potential to treat various neurodegenerative diseases, such as Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, Amyotrophic lateral sclerosis, ischemic stroke, and traumatic brain injury .
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results and Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Synthesis of Novel Compounds
“Methyl 1-benzylpiperidine-4-carboxylate” can be used in the synthesis of novel compounds. For example, it can be used in the synthesis of novel triazole-pyrimidine hybrids .
Application Summary
These novel compounds can have various applications in different fields, such as pharmaceuticals, materials science, and more .
Methods of Application
The synthesis of these novel compounds typically involves a series of chemical reactions, including reactions with Grignard reagents, carbonyl compounds, and more .
Results and Outcomes
The synthesized compounds can have unique properties and potential applications, depending on their structure and the specific reactions used in their synthesis .
Fluorodenitrations and Nitrodehalogenations
“Methyl 1-benzylpiperidine-4-carboxylate” can also be used in fluorodenitrations and nitrodehalogenations for labeled PET ligands and fluoropharmaceuticals .
Application Summary
These processes are important in the production of radiolabeled compounds for use in positron emission tomography (PET) imaging .
Methods of Application
The specific methods of application can vary depending on the desired end product and the specific requirements of the PET imaging process .
Results and Outcomes
The results of these processes can include the production of radiolabeled compounds that can be used in PET imaging to diagnose and monitor various medical conditions .
Synthesis of Donepezil
“Methyl 1-benzylpiperidine-4-carboxylate” can be used as a reactant for the synthesis of Donepezil .
Application Summary
Donepezil is a medication used in the palliative treatment of Alzheimer’s disease .
Methods of Application
The specific methods of application can vary depending on the desired end product and the specific requirements of the synthesis process .
Results and Outcomes
The result of this process is the production of Donepezil, which can be used in the treatment of Alzheimer’s disease .
Synthesis of MCH-R1 Antagonists
“Methyl 1-benzylpiperidine-4-carboxylate” can also be used as a reactant for the synthesis of MCH-R1 antagonists .
Application Summary
MCH-R1 antagonists are compounds that block the activity of the melanin-concentrating hormone receptor 1 (MCH-R1), which plays a role in energy homeostasis and body weight regulation .
Methods of Application
The specific methods of application can vary depending on the desired end product and the specific requirements of the synthesis process .
Results and Outcomes
The result of this process is the production of MCH-R1 antagonists, which can be used in the study of energy homeostasis and body weight regulation .
Safety And Hazards
properties
IUPAC Name |
methyl 1-benzylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZSPRDEKPWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465832 | |
Record name | Methyl 1-benzylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzylpiperidine-4-carboxylate | |
CAS RN |
10315-06-7 | |
Record name | Methyl 1-benzylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.